molecular formula C10H4Cl3NO2 B6346203 5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188087-52-6

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346203
CAS RN: 1188087-52-6
M. Wt: 276.5 g/mol
InChI Key: JUQMNCPQTHYNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde (5-Cl-3,5-DCPC) is a synthetic compound belonging to the family of oxazole-carbaldehyde derivatives. It is a colorless solid with a molecular weight of 284.67 g/mol. 5-Cl-3,5-DCPC has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In

Scientific Research Applications

Molecular Rearrangements

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde and its derivatives can undergo molecular rearrangements. For instance, 4-iminomethyl-1,2,3-triazoles, which are structurally related, can rearrange when heated, with the equilibrium position depending on the electronic properties of substituents, leading to various derivatives such as 1-alkyl-1,2,3-triazole-4-carbaldehydes (L'abbé et al., 1990).

Synthesis of Oxazole Derivatives

This compound is a precursor in the synthesis of oxazole derivatives. A study demonstrated the conversion of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime into 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, highlighting its versatility in synthesizing oxazole-based heterocycles (Potkin et al., 2009).

Tandem Oxirane-Opening and Oxazole-Closure Process

A reaction involving 2-chloroindole-3-carbaldehyde, a compound similar in structure, with epichlorohydrin leads to the formation of the oxazolo[3,2-a]indole skeleton. This illustrates the compound’s potential for creating complex heterocyclic structures through tandem processes (Suzdalev et al., 2011).

Ring Transformations with Amines and Hydrazines

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, a structurally similar compound, reacts with various amines to yield 1,2,3-triazole-4-thiocarboxamides, demonstrating the potential for diverse ring transformations (L'abbé et al., 1991).

Optoelectronic Properties

Research on compounds like 3,5-bis(4-chlorophenyl)-7a-methyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole, which shares structural similarities, indicates potential applications in understanding optoelectronic properties, useful in material science (Abbas et al., 2018).

properties

IUPAC Name

5-chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-6-1-5(2-7(12)3-6)9-8(4-15)10(13)16-14-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMNCPQTHYNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.